Phenyl(phenylcarbamoyl)phosphinic acid
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Overview
Description
Phenyl(phenylcarbamoyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to a phenyl group and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(phenylcarbamoyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques like recrystallization or column chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl(phenylcarbamoyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the phenylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Substituted phosphinic acid derivatives
Scientific Research Applications
Phenyl(phenylcarbamoyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl(phenylcarbamoyl)phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The phosphinic acid group mimics the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions. Additionally, the phenylcarbamoyl group enhances the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Phenyl(phenylcarbamoyl)phosphinic acid can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the phenylcarbamoyl group, resulting in different reactivity and applications.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid group, leading to variations in chemical behavior and biological activity.
Phenylcarbamoylphosphonic acid: Similar structure but with a phosphonic acid group, offering different properties and uses.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Properties
CAS No. |
74038-30-5 |
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Molecular Formula |
C13H12NO3P |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
N-benzoyl-phenylphosphonamidic acid |
InChI |
InChI=1S/C13H12NO3P/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16,17) |
InChI Key |
HKMBGVLZEVIARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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